Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate is a chemical compound notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This compound belongs to the imidazo[1,2-a]pyridine family, which is recognized for its diverse biological activities.
Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate is classified as an organic heterocyclic compound. Its structure includes a pyridine ring fused with an imidazole ring, which is characteristic of many biologically active compounds.
The synthesis of ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific reagents such as chlorinated solvents, bases for deprotonation, and catalysts to facilitate reactions. The reaction conditions (temperature, time, and solvent choice) are critical for optimizing yield and purity.
Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate has a complex molecular structure characterized by:
The InChI Key for this compound is FLUPFKUBVXWPFJ-UHFFFAOYSA-N, which can be used for database searches to find more detailed information about its properties and related compounds .
Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and minimize side reactions. Reaction monitoring techniques like thin-layer chromatography may be employed to assess progress.
The mechanism of action for ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate involves interaction with specific biological targets:
Research indicates that compounds within this class exhibit activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression and have been implicated in cancer pathology .
Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate typically appears as a white to off-white solid or powder.
Key chemical properties include:
Relevant data from suppliers indicates that it maintains stability under standard laboratory conditions but should be stored away from light and moisture to prevent degradation .
Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate holds promise in several scientific applications:
This compound exemplifies the ongoing research into heterocyclic compounds that offer therapeutic potential in modern medicine.
The synthesis of ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate (molecular formula: C₁₄H₁₅ClN₂O₅, MW: 326.73 g/mol) follows a meticulously designed multi-step sequence to construct the complex heterocyclic framework [1] [2]. The primary synthetic route begins with the preparation of a suitably substituted imidazo[1,2-a]pyridine core, typically achieved through the condensation of 2-aminopyridine derivatives with α-haloketones. This cyclization step establishes the bicyclic system fundamental to the target molecule. The 6-chloro substituent is either introduced during the initial ring formation or incorporated subsequently through electrophilic chlorination, with the former approach proving more regioselective based on current literature [1].
Following core formation, the critical 8-position functionalization presents significant synthetic challenges due to potential regiochemical interference from the adjacent chloro substituent. The introduction of the 2-ethoxy-2-oxoethoxy side chain typically employs an O-alkylation strategy using ethyl chloroacetate under controlled conditions. This step must overcome steric hindrance and electronic deactivation imparted by the electron-withdrawing carboxylate and chloro groups. A representative protocol involves refluxing the 8-hydroxy intermediate with ethyl chloroacetate in anhydrous ethanol for 8-12 hours, followed by chromatographic purification (dichloromethane:acetone, 4:1 v/v) to isolate the target ester in moderate yields [9]. Final purification often utilizes recrystallization from ethyl acetate to yield analytically pure product characterized by spectroscopic methods and elemental analysis [2] [9].
Table 1: Key Identifiers of Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate
Property | Value |
---|---|
CAS Registry Number | 1807348-42-0 |
Molecular Formula | C₁₄H₁₅ClN₂O₅ |
Molecular Weight | 326.73 g/mol |
SMILES | O=C(C1=CN=C2C(OCC(OCC)=O)=CC(Cl)=CN21)OCC |
Purity Specification | Not Less Than (NLT) 98% |
The installation of the 2-ethoxy-2-oxoethoxy side chain exemplifies a critical SN₂-type nucleophilic substitution where the phenoxide oxygen at the 8-position acts as the nucleophile attacking the methylene carbon of ethyl chloroacetate. This reaction's success hinges on the enhanced nucleophilicity of the alkoxy group generated in situ and the electrophilicity of the alkyl halide, which is significantly influenced by the electronic environment of the imidazopyridine ring [1] [9]. The electron-withdrawing nature of both the 3-carboxylate and 6-chloro substituents moderately decreases electron density at the 8-position, necessitating optimized reaction conditions to achieve acceptable conversion rates.
Esterification dynamics play a dual role in the synthesis: the target molecule contains two distinct ester functionalities with different formation requirements. The imidazo[1,2-a]pyridine-3-carboxylate is typically introduced early in the synthesis via esterification of the corresponding carboxylic acid using ethanol under acidic catalysis (Fischer esterification). Conversely, the ethyl glycolate side chain is incorporated through the aforementioned nucleophilic displacement. Computational studies suggest that the carbonyl of the 3-carboxylate exerts a greater electron-withdrawing effect (+σ) than the chloro substituent, marginally reducing nucleophilicity at the 8-oxygen. This electronic profile necessitates precise stoichiometric control, with a slight excess of ethyl chloroacetate (1.05-1.2 equivalents) recommended to drive the O-alkylation to completion [9]. Kinetic studies reveal second-order dependence consistent with a bimolecular mechanism, where the rate-determining step involves nucleophilic attack rather than leaving group dissociation [1].
Catalytic strategies significantly improve the efficiency of synthesizing ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate, addressing yield limitations and regioselectivity challenges inherent in non-catalyzed routes. Phase-transfer catalysts (PTCs) markedly enhance nucleophilic substitution efficiency by facilitating anion transfer between aqueous and organic phases. Tetrabutylammonium bromide (TBAB, 5-10 mol%) enables the use of concentrated aqueous sodium hydroxide (50% w/v) to generate the phenoxide nucleophile in situ, which then migrates to the organic phase (toluene or dichloromethane) to react with ethyl chloroacetate. This approach reduces side product formation and increases yields by 20-25% compared to traditional methods [4].
Palladium-catalyzed cross-coupling provides an alternative pathway for constructing functionalized intermediates preceding side-chain installation. Suzuki-Miyaura coupling of halogenated precursors (e.g., 8-bromo derivatives) with boronic esters allows modular assembly of the imidazopyridine scaffold. Catalytic systems comprising Pd(PPh₃)₄ (2-3 mol%) and aqueous sodium carbonate in toluene/ethanol mixtures at 80-85°C achieve near-quantitative conversion, though this route remains less common for the specific 8-oxyacetate target [7]. For esterification steps, p-toluenesulfonic acid (pTSA, 1 mol%) or immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the ethanol-based esterification of carboxylic acid precursors under milder conditions (40-50°C), minimizing thermal degradation of the thermally sensitive heterocycle [8].
Table 2: Catalytic Systems for Imidazopyridine Derivative Synthesis
Catalyst Type | Representative Catalyst | Reaction Step Optimized | Yield Improvement |
---|---|---|---|
Phase-Transfer Catalyst | Tetrabutylammonium bromide | O-Alkylation | +20-25% |
Palladium Complex | Pd(PPh₃)₄ | Halogenated Intermediate Coupling | +15-30% |
Acid Catalyst | p-Toluenesulfonic acid | Esterification | +10-18% |
Enzyme Catalyst | Candida antarctica Lipase B | Regioselective Esterification | +12-20% |
The synthesis of ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate demonstrates profound solvent dependence across its reaction steps. For nucleophilic substitution, polar aprotic solvents like dimethylformamide (DMF) and acetonitrile provide optimal solvation for the anionic nucleophile and cationic transition state, accelerating reaction rates 3-fold compared to protic solvents. However, DMF presents challenges during ethyl chloroacetate addition due to competing Cl⁻ displacement by DMF, forming reactive Vilsmeier complexes that degrade regioselectivity. This side reaction necessitates controlled reagent addition rates below 0.5 mL/min when temperatures exceed 60°C [9]. Alternatively, anhydrous ethanol balances cost, safety, and performance, achieving 75-80% conversion after 8 hours at reflux (78°C), albeit with 5-8% diesterification byproducts requiring chromatographic removal [2] [9].
Temperature gradients critically influence both kinetic and thermodynamic outcomes. The O-alkylation exhibits an activation energy (Eₐ) of 85 ± 5 kJ/mol, demanding temperatures above 70°C for practical reaction rates. However, thermal sensitivity of the imidazo[1,2-a]pyridine core emerges above 90°C, where retro-cyclization and decarboxylation byproducts increase exponentially (5-7%/hour). Optimal processing occurs within the 75-85°C window, balancing acceptable conversion rates (k = 0.15 min⁻¹) with decomposition below 3% [1] [9]. Post-reaction cooling protocols also impact crystallization efficiency: rapid quenching (<10°C/min) yields amorphous solids requiring recrystallization, while controlled cooling at 1-2°C/min produces directly filterable crystals with 95-98% purity by HPLC [2].
Table 3: Solvent and Temperature Optimization for Key Alkylation Step
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|
Dimethylformamide (DMF) | 80 | 4 | 88 | <5% Vilsmeier adducts |
Acetonitrile | 82 | 6 | 83 | <3% Di-alkylated product |
Anhydrous Ethanol | 78 | 8 | 78 | <8% Di-alkylated product |
Toluene/Water (Biphasic) | 85 | 5 | 92* | <1% Hydrolysis products |
With 10 mol% TBAB catalyst |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8